molecular formula C12H16O4S B3256110 Propanedioic acid, 2-(2-thienylmethyl)-, 1,3-diethyl ester CAS No. 26420-00-8

Propanedioic acid, 2-(2-thienylmethyl)-, 1,3-diethyl ester

Cat. No. B3256110
CAS RN: 26420-00-8
M. Wt: 256.32 g/mol
InChI Key: YUIMZHKEFMSQNA-UHFFFAOYSA-N
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Description

Propanedioic acid, 2-(2-thienylmethyl)-, 1,3-diethyl ester is a chemical compound that belongs to the class of esters. It is commonly known as Diethyl 2-(2-thienylmethyl) malonate and is used in various scientific research applications.

Mechanism of Action

The mechanism of action of Diethyl 2-(2-thienylmethyl) malonate is not fully understood. However, it is believed that the compound acts as a nucleophile and reacts with electrophiles to form new compounds. The compound has been shown to undergo Michael addition reactions with various electrophiles such as aldehydes, ketones, and imines.
Biochemical and Physiological Effects:
Diethyl 2-(2-thienylmethyl) malonate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit antitumor activity in vitro against various cancer cell lines. The compound has also been shown to exhibit anti-inflammatory and antifungal activities.

Advantages and Limitations for Lab Experiments

One of the advantages of using Diethyl 2-(2-thienylmethyl) malonate in lab experiments is its ease of synthesis. The compound can be synthesized using simple and readily available reagents. Another advantage is its versatility in the synthesis of various biologically active compounds.
One limitation of using Diethyl 2-(2-thienylmethyl) malonate in lab experiments is its relatively low reactivity towards certain electrophiles. This can limit its application in certain reactions. Another limitation is the lack of extensive studies on its biochemical and physiological effects.

Future Directions

There are several future directions for the use of Diethyl 2-(2-thienylmethyl) malonate in scientific research. One direction is the synthesis of new biologically active compounds using this compound as a building block. Another direction is the study of its mechanism of action and its biochemical and physiological effects. Additionally, the compound can be used in the development of new chiral ligands for asymmetric catalysis.

Scientific Research Applications

Diethyl 2-(2-thienylmethyl) malonate has been widely used in scientific research as a building block for the synthesis of various biologically active compounds. It has been used in the synthesis of antitumor agents, anti-inflammatory agents, and antifungal agents. The compound has also been used in the synthesis of chiral ligands for asymmetric catalysis.

properties

IUPAC Name

diethyl 2-(thiophen-2-ylmethyl)propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4S/c1-3-15-11(13)10(12(14)16-4-2)8-9-6-5-7-17-9/h5-7,10H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUIMZHKEFMSQNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CS1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101258702
Record name 1,3-Diethyl 2-(2-thienylmethyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101258702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propanedioic acid, 2-(2-thienylmethyl)-, 1,3-diethyl ester

CAS RN

26420-00-8
Record name 1,3-Diethyl 2-(2-thienylmethyl)propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26420-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diethyl 2-(2-thienylmethyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101258702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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